Cidofovir

Übersicht

Beschreibung

It is primarily used to treat cytomegalovirus (CMV) retinitis, an infection of the retina, in individuals with AIDS . Unlike many other antiviral drugs, CIDOFOVIR is a nucleotide analogue and does not possess a cyclic structure.

Vorbereitungsmethoden

CIDOFOVIR can be synthesized through several methods. Here are two key synthetic routes:

Route 1::- Start with 1-(2,3-dihydroxypropyl)cytosine dissolved in triethyl phosphate.

- Add ClCH2P(O)Cl2 under stirring, followed by the addition of ether.

- Collect the precipitate, wash with ether, and dry under vacuum.

- Dissolve in water and reflux.

- Neutralize with triethylamine and evaporate the solvent under vacuum.

- Purify using silica gel column chromatography with a bicarbonate buffer as the eluent.

- Further purify using a methanol-containing buffer.

- Obtain the final product .

- Start with ®-2,3-O-isopropylidene glycerol.

- Key step: Condense cytosine and the glycerol derivative, followed by hydrogenation and hydrolysis to obtain this compound.

- This route achieves a total yield of approximately 18% .

Analyse Chemischer Reaktionen

CIDOFOVIR durchläuft verschiedene Reaktionen, darunter:

- Hydrolyse der Phosphonatestergruppe.

- Nucleophile Substitutionsreaktionen.

- Säurekatalysierte Reaktionen. Häufige Reagenzien sind Triethylamin, Natriumhydroxid und verschiedene Schutzgruppen .

Wissenschaftliche Forschungsanwendungen

Treatment of Cytomegalovirus Retinitis

Cidofovir is approved for the treatment of CMV retinitis in patients with AIDS. Its effectiveness has been well-documented in clinical settings, where it has been shown to reduce the incidence of vision loss associated with this condition .

Cutaneous Viral Infections

Recent studies highlight this compound's role in treating various cutaneous viral infections such as:

- Herpes Simplex Virus : this compound has demonstrated efficacy in managing recurrent herpes simplex infections.

- Molluscum Contagiosum : Topical formulations of this compound have been used successfully to treat this common skin infection .

- Verruca Vulgaris : Case reports indicate positive outcomes when this compound is applied topically for warts caused by human papillomavirus .

Neoplastic Conditions

This compound has been explored as an adjuvant therapy for certain neoplasms, particularly those associated with viral infections. For example, it has been used in cases of cervical intraepithelial neoplasia (CIN), where it was found to inhibit dysplastic lesions effectively .

Progressive Multifocal Leukoencephalopathy

In a pilot study involving patients with HIV-associated progressive multifocal leukoencephalopathy, this compound was administered to evaluate its safety and tolerability. While it did not significantly improve neurological outcomes, some patients showed better survival rates when their HIV levels were controlled .

Safety and Efficacy Studies

A retrospective multicenter cohort study assessed the safety and efficacy of intravenously administered this compound in adult hematopoietic cell transplant recipients. The study included 165 patients treated for various double-stranded DNA viral infections (e.g., adenovirus, BK virus). Notably, 25% of patients developed nephrotoxicity, highlighting the need for careful patient selection and monitoring .

Data Tables

| Application Area | Condition/Treatment | Administration Route | Key Findings |

|---|---|---|---|

| Cytomegalovirus Retinitis | CMV Retinitis | Intravenous | Reduces incidence of vision loss |

| Cutaneous Viral Infections | Herpes Simplex Virus | Topical | Effective in recurrent infections |

| Molluscum Contagiosum | Topical | Positive outcomes in case reports | |

| Verruca Vulgaris | Topical | Demonstrated efficacy | |

| Neoplastic Conditions | Cervical Intraepithelial Neoplasia | Topical | Inhibits dysplastic lesions |

| Progressive Multifocal Leukoencephalopathy | HIV-associated PML | Intravenous | No significant improvement in neurological scores but improved survival in controlled cases |

Wirkmechanismus

CIDOFOVIR selectively inhibits viral DNA synthesis by targeting the viral DNA polymerase. It suppresses CMV replication, preventing further spread .

Vergleich Mit ähnlichen Verbindungen

CIDOFOVIR zeichnet sich durch seine einzigartige Nukleotidstruktur aus. Ähnliche Verbindungen sind Ganciclovir und Foscarnet, aber der eindeutige Mechanismus von this compound hebt es hervor .

Biologische Aktivität

Cidofovir (CDV) is a potent antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Its biological activity extends to a broad spectrum of DNA viruses, including herpesviruses, adenoviruses, and poxviruses. This article provides an in-depth examination of this compound's mechanisms of action, pharmacokinetics, clinical applications, and case studies highlighting its efficacy and safety.

This compound is an acyclic nucleotide phosphonate that inhibits viral DNA synthesis. Its active form, this compound diphosphate (CDV-PP), competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA by viral DNA polymerases. This incorporation leads to the termination of viral DNA chain elongation, effectively halting viral replication.

Key Mechanisms :

- Cellular Uptake : CDV enters cells primarily through fluid-phase endocytosis. Once inside, it is phosphorylated to its active form by cellular kinases.

- Inhibition of Viral Polymerases : CDV-PP acts as a competitive inhibitor of viral DNA polymerases, disrupting the replication cycle of various DNA viruses .

- Antitumor Activity : Recent studies have shown that this compound also possesses antitumor properties, particularly against glioblastoma cells, where it induces apoptosis and enhances the effects of radiation therapy .

Pharmacokinetics

This compound is administered intravenously or topically. Its pharmacokinetics can vary significantly based on the route of administration and patient characteristics. In a study involving immunocompromised children, a two-compartment model was used to describe its pharmacokinetics, showing a correlation between drug concentration and virological success .

| Parameter | Value |

|---|---|

| Half-life | Approximately 3.5 hours |

| Volume of distribution | 0.3 L/kg |

| Clearance | 0.1 L/h/kg |

| Bioavailability | Low (due to rapid renal clearance) |

Clinical Applications

This compound has been employed in various clinical settings beyond CMV infections:

- Recalcitrant Molluscum Contagiosum : Topical this compound has shown efficacy in treating molluscum contagiosum in immunocompromised patients. In a case series involving children with AIDS, topical 3% this compound led to significant lesion resolution .

- Recurrent Respiratory Papillomatosis (RRP) : A study evaluated the safety and efficacy of intralesional this compound injections in patients with RRP. The results indicated a low incidence of dysplasia or malignant transformation among treated patients compared to controls .

- Genital Condylomata Acuminata : A double-blind study demonstrated that 47% of patients receiving this compound experienced complete healing of genital warts compared to none in the placebo group .

Case Study 1: Molluscum Contagiosum

In a study involving two children with AIDS suffering from extensive molluscum contagiosum lesions, topical this compound resulted in acute inflammation followed by resolution within weeks. This treatment was well-tolerated and avoided systemic toxicity associated with other therapies .

Case Study 2: Recurrent Respiratory Papillomatosis

A cohort study involving 154 patients treated with intralesional this compound showed that only 2.8% developed carcinoma over several years, suggesting a favorable safety profile for this compound in managing RRP .

Eigenschaften

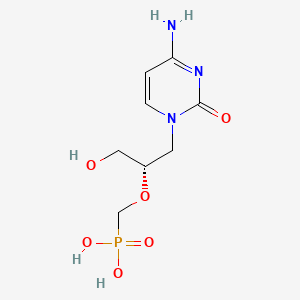

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCHDSQECPREK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120362-37-0 (hydrochloride salt) | |

| Record name | Cidofovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113852372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043734 | |

| Record name | Cidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L | |

| Record name | Cidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIDOFOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cidofovir acts through the selective inhibition of viral DNA polymerase.Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir. Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma(1,2,3). Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis., Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/, Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/, Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses. | |

| Record name | Cidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIDOFOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fluffy white powder, White crystalline powder | |

CAS No. |

113852-37-2, 149394-66-1 | |

| Record name | Cidofovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113852-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cidofovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113852372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cidofovirum | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIDOFOVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768M1V522C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIDOFOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C (dec), 480 °C | |

| Record name | Cidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIDOFOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.